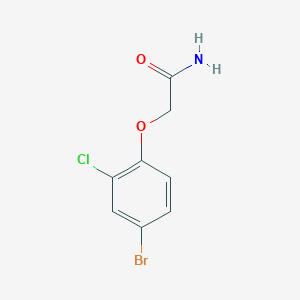

2-(4-bromo-2-chlorophenoxy)acetamide

Beschreibung

2-(4-Bromo-2-chlorophenoxy)acetamide is a halogenated phenoxy acetamide derivative characterized by a bromine atom at the para position and a chlorine atom at the ortho position on the phenyl ring, linked to an acetamide group via an ether bond. A notable derivative, dimethyl 2-(2-(4-(2-(4-bromo-2-chlorophenoxy)acetyl)piperazin-1-yl)acetamido) terephthalate (Compound 9ay), exhibits herbicidal activity with an EC50 of 193.8 g a.i./ha against Conyza canadensis, targeting SHMT1 (serine hydroxymethyltransferase 1) .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTUQVVYCXHAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)acetamide typically involves the reaction of 4-bromo-2-chlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(4-bromo-2-chlorophenoxy)acetic acid. This intermediate is then converted to the acetamide derivative through a reaction with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of 2-(4-bromo-2-chlorophenoxy)acetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2-chlorophenoxy)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while oxidation can produce phenoxyacetic acids.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2-chlorophenoxy)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Herbicidal Activity

- The parent compound and its derivative (Compound 9ay) target SHMT1, a critical enzyme in plant metabolism. The addition of a piperazine-terephthalate moiety in Compound 9ay enhances herbicidal potency compared to simpler phenoxy acetamides like WH7 (auxin mimic) .

Antimicrobial Activity

- 2-(4-Chloro-3-methylphenoxy)acetamide derivatives (e.g., thiazolidinones) show moderate antimicrobial activity, whereas 2-(4-bromo-2-chlorophenoxy)acetamide’s halogenation pattern (Br/Cl) may improve lipophilicity and membrane penetration, though direct data are lacking .

Receptor-Specific Agonism

- Pyridazinone-based analogues (e.g., N-(4-bromophenyl)-acetamide derivatives) act as FPR2 agonists, suggesting that bromine substitution enhances receptor binding affinity. This contrasts with the target compound’s herbicidal mechanism, highlighting substituent-dependent bioactivity divergence .

Anticancer Potential

- Thiadiazole-modified phenoxy acetamides (e.g., Compound 7d) exhibit cytotoxicity (IC50 = 1.8 µM), demonstrating that heterocyclic additions to the acetamide core can shift activity toward anticancer applications .

Structural-Activity Relationships (SAR)

- Halogenation: Bromine and chlorine at the phenoxy ring enhance bioactivity by increasing electron-withdrawing effects and steric bulk, improving target interaction (e.g., SHMT1 inhibition in Compound 9ay) .

- Heterocyclic Modifications: Pyridazinone (FPR2 agonists) or thiadiazole (anticancer) moieties introduce new pharmacophores, diversifying applications .

- Auxin Mimicry : WH7’s triazole substituent mimics natural auxins, whereas bulkier groups (e.g., piperazine in Compound 9ay) favor herbicidal over plant-growth-regulatory effects .

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-2-chlorophenoxy)acetamide?

The synthesis typically involves coupling a bromo-chlorophenol derivative with a triazole-bearing acetamide precursor. Key steps include:

- Halogenation : Introduce bromo and chloro groups to the phenolic ring via electrophilic substitution .

- Acetamide Formation : React 4-bromo-2-chlorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide intermediate .

- Triazole Coupling : Use coupling agents like EDCI or DCC to link the acetamide intermediate to a 1,2,4-triazole moiety under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the phenoxy, acetamide, and triazole moieties. Key signals include δ 7.5–8.0 ppm (triazole protons) and δ 4.5–5.0 ppm (acetamide methylene) .

- Mass Spectrometry (HRMS) : Validates molecular weight (331.55 g/mol) and isotopic patterns (Br/Cl) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O in the acetamide group) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm amide functionality .

Q. What preliminary biological assays are used to screen its antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Zone of Inhibition : Disk diffusion assays with standardized inoculum (e.g., 1 × 10⁸ CFU/mL) .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀/MIC ratio) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .

- Catalysis : Add catalytic KI to facilitate halogen exchange in bromo/chloro intermediates .

- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and byproduct formation .

- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., phenol:chloroacetyl chloride = 1:1.2) .

Q. How does the bromo substituent affect bioactivity compared to chloro/fluoro analogs?

-

Electron-Withdrawing Effects : The bromo group increases electrophilicity, enhancing binding to microbial enzymes (e.g., cytochrome P450) .

-

Hydrophobic Interactions : Bromo’s larger van der Waals radius improves membrane penetration compared to chloro analogs (e.g., 2-(4-chloro-2-methylphenoxy)acetamide) .

-

Comparative MIC Data :

Compound MIC (µg/mL) vs S. aureus 2-(4-Bromo-2-chlorophenoxy)acetamide 8.2 2-(4-Chloro-2-methylphenoxy)acetamide 32.5 Fluoro analog 64.0 Data adapted from halogen-substituted acetamide studies .

Q. What computational approaches predict target interactions?

- Molecular Docking : Use AutoDock Vina to model binding to C. albicans CYP51 (PDB: 5TZ1). The triazole moiety shows strong hydrogen bonding with Thr260 .

- QSAR Modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structure with antifungal activity .

- MD Simulations : Assess stability of compound-enzyme complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How do structural modifications influence metabolic stability?

- Triazole Replacement : Replacing 1,2,4-triazole with imidazole reduces hepatic microsomal clearance (e.g., t₁/₂ increases from 2.1 to 4.7 hours in rat models) .

- Phenoxy Substituents : Electron-donating groups (e.g., methoxy) decrease oxidative metabolism by CYP3A4 .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.